

# Transwell invasion assay with Hsdvhk-NH2

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## Compound of Interest

Compound Name: Hsdvhk-NH2

Cat. No.: B612407

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An in-depth guide to utilizing **Hsdvhk-NH2**, a novel peptide inhibitor, in transwell invasion assays to assess its anti-metastatic potential. This document provides detailed protocols for researchers, scientists, and drug development professionals, along with data presentation guidelines and visualization of the experimental workflow and associated signaling pathways.

## Application Notes

### Introduction

Metastasis, the process of cancer cell invasion into surrounding tissues and subsequent dissemination to distant organs, is a major cause of cancer-related mortality. The initial step of metastasis involves the invasion of cancer cells through the extracellular matrix (ECM), a complex network of proteins and macromolecules. The transwell invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells.<sup>[1][2][3]</sup> This assay utilizes a chamber with a porous membrane coated with a layer of ECM, such as Matrigel™, which mimics the basement membrane.<sup>[1][4][5]</sup> Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber.<sup>[1][4][6]</sup> Invasive cells degrade the ECM, migrate through the pores of the membrane, and can be quantified, providing a measure of their invasive capacity.<sup>[1][4][6]</sup>

**Hsdvhk-NH2** is a synthetic peptide hypothesized to inhibit cancer cell invasion. This application note provides a detailed protocol for evaluating the inhibitory effect of **Hsdvhk-NH2** on cancer cell invasion using a transwell assay. The protocol is designed to be adaptable for various adherent cancer cell lines.

### Principle of the Assay

The transwell invasion assay measures the ability of cells to invade a Matrigel™-coated membrane in response to a chemoattractant.[1][5] **Hsdvhk-NH2** is added to the experimental group to assess its ability to inhibit this process. The number of invaded cells in the presence of **Hsdvhk-NH2** is compared to a control group to determine the peptide's inhibitory effect.

## Experimental Protocols

### Materials and Reagents

- 24-well transwell inserts (8 µm pore size)
- Matrigel™ Basement Membrane Matrix
- Adherent cancer cell line (e.g., MDA-MB-231, HT-1080)
- **Hsdvhk-NH2** peptide
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Serum-free cell culture medium
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA
- Cotton swabs
- Fixation solution (e.g., 70% ethanol or 5% glutaraldehyde)[1][4][6]
- Staining solution (e.g., 0.1% Crystal Violet)[2][4]
- Microscope with imaging capabilities

### Protocol

#### 1. Preparation of Matrigel™-Coated Inserts

- Thaw Matrigel™ on ice overnight at 4°C.[6]
- Dilute Matrigel™ with cold, serum-free medium to a final concentration of 1 mg/mL.[6] Keep all solutions and pipette tips on ice.
- Add 100 µL of the diluted Matrigel™ solution to the upper chamber of each transwell insert.
- Incubate the inserts at 37°C for at least 4-6 hours (or overnight) to allow the gel to solidify.[4]

## 2. Cell Preparation

- Culture cancer cells to 80-90% confluency.
- Serum-starve the cells for 24 hours prior to the assay by replacing the growth medium with serum-free medium.
- On the day of the assay, detach the cells using Trypsin-EDTA and resuspend them in serum-free medium.
- Perform a cell count and adjust the cell suspension to a final concentration of  $5 \times 10^5$  cells/mL in serum-free medium.

## 3. Transwell Invasion Assay

- Rehydrate the Matrigel™-coated inserts by adding 500 µL of warm, serum-free medium to the upper and lower chambers and incubate for 2 hours at 37°C.
- Carefully remove the rehydration medium from the upper and lower chambers.
- Add 600 µL of medium containing 10% FBS (chemoattractant) to the lower chamber of each well.[4]
- In the upper chamber, add 100 µL of the cell suspension ( $5 \times 10^4$  cells).
- To the experimental wells, add **Hsdvhk-NH2** at various concentrations. For the control well, add the same volume of vehicle (e.g., sterile water or PBS).
- Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The incubation time may need to be optimized depending on the cell line's invasive properties.[4]

## 4. Cell Fixation and Staining

- After incubation, carefully remove the inserts from the wells.
- Use a cotton swab to gently remove the non-invaded cells and the Matrigel™ from the upper surface of the membrane.[4][6]
- Fix the invaded cells on the lower surface of the membrane by immersing the inserts in 70% ethanol for 10 minutes.[1][4]
- Stain the cells by immersing the inserts in 0.1% Crystal Violet solution for 10-20 minutes.[4][6]

- Gently wash the inserts with PBS to remove excess stain and allow them to air dry.[6]

## 5. Quantification

- Using a microscope, count the number of stained, invaded cells on the lower surface of the membrane.
- Count the cells in at least five random fields of view for each insert and calculate the average number of cells per field.
- The results can be expressed as the percentage of invasion inhibition compared to the control.

## Data Presentation

The quantitative data from the transwell invasion assay should be summarized in a table for clear comparison between different concentrations of **Hsdvhk-NH2**.

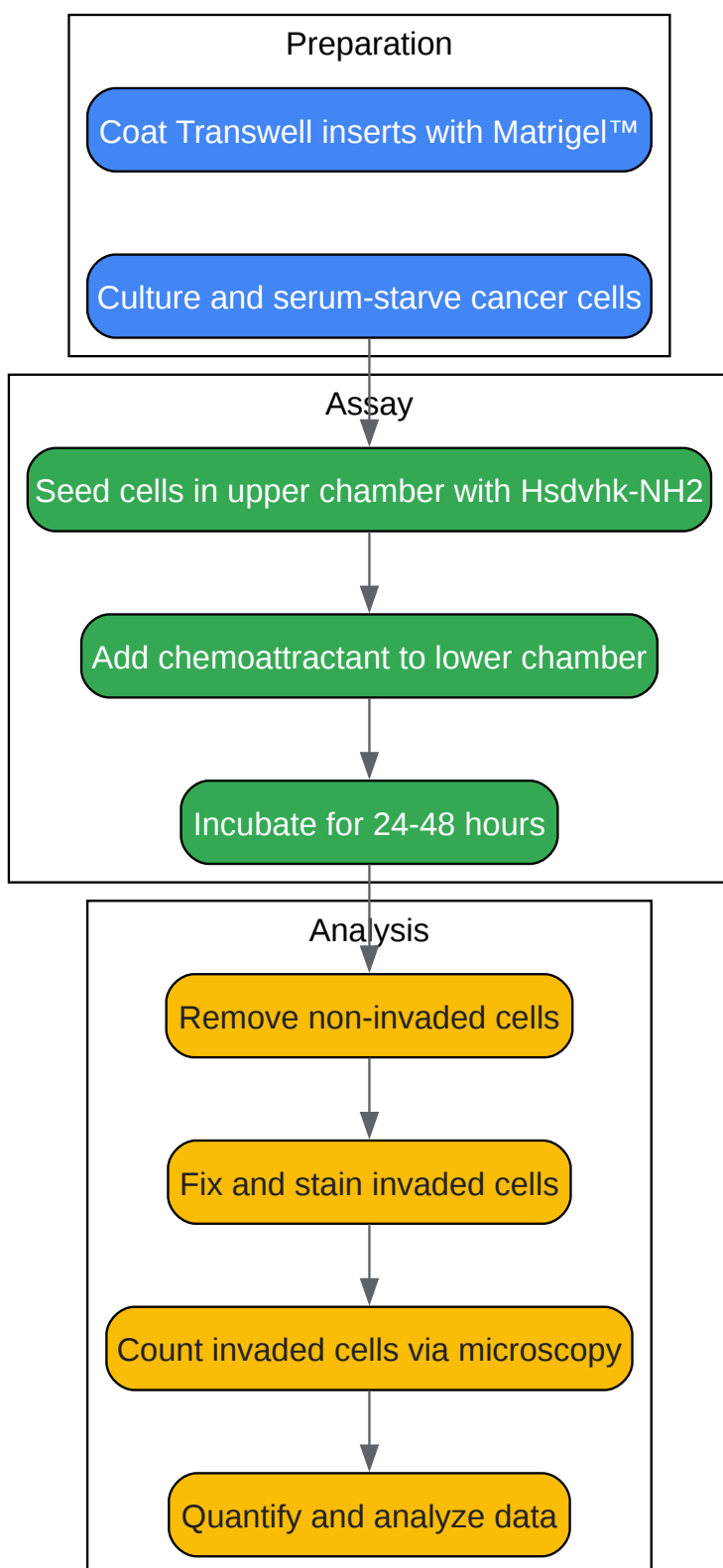
Table 1: Effect of **Hsdvhk-NH2** on Cancer Cell Invasion

Treatment Group	Concentration (μM)	Average Invaded Cells per Field (± SD)	% Invasion Inhibition
Vehicle Control	0	150 (± 12)	0%
Hsdvhk-NH2	10	115 (± 9)	23.3%
Hsdvhk-NH2	50	62 (± 7)	58.7%
Hsdvhk-NH2	100	25 (± 4)	83.3%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

## Visualization

Experimental Workflow Diagram

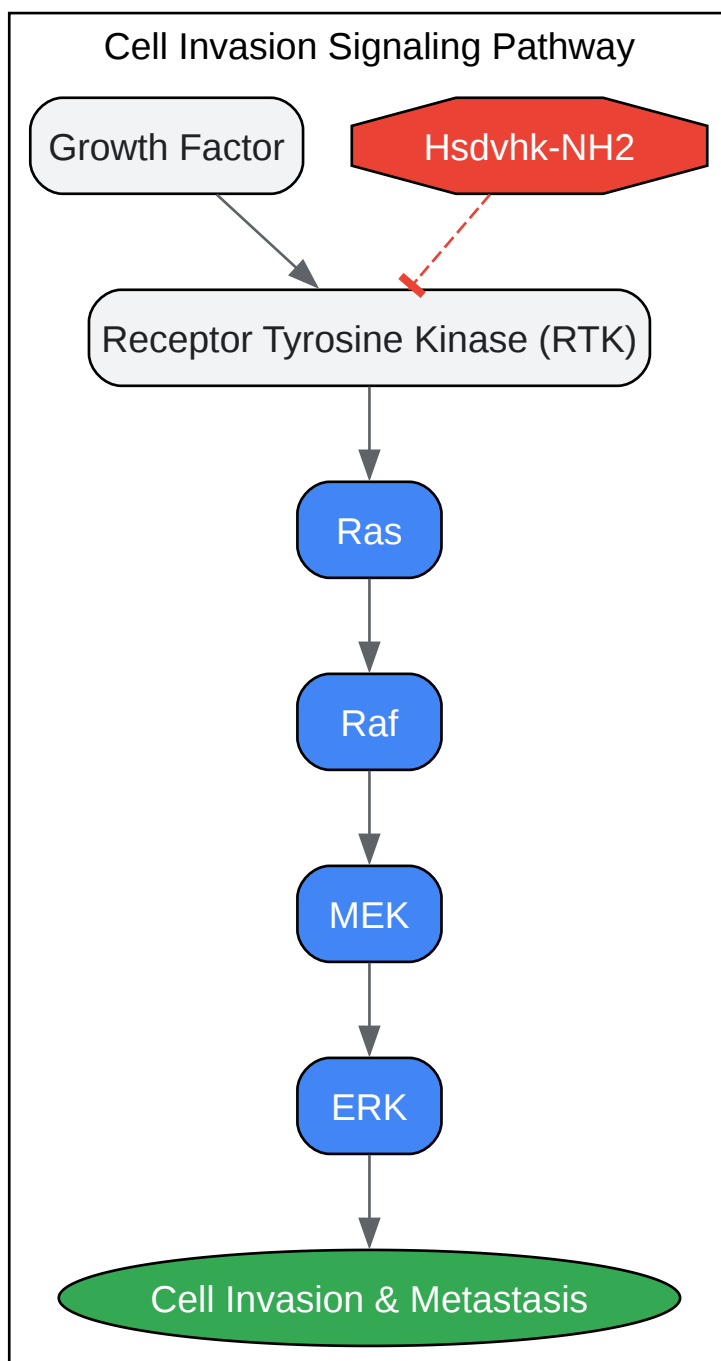


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Caption: Workflow of the transwell invasion assay to evaluate **Hsdvhk-NH2**.

## Hypothesized Signaling Pathway Inhibition

Many signaling pathways are implicated in cancer cell invasion and metastasis, including the Ras/MAPK and PI3K/AKT pathways.[7][8] A potential mechanism of action for an inhibitory peptide like **Hsdvhk-NH2** could be the disruption of one of these key pathways. For instance, it could interfere with growth factor receptor signaling that leads to the activation of kinases involved in cell migration and invasion.[9][10]



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Caption: Hypothesized inhibition of an RTK signaling pathway by **Hsdvhk-NH2**.

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## References

- 1. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Cell Invasion: Treatment and Monitoring Opportunities in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snapcyte.com [snapcyte.com]
- 5. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 6. pharm.ucsf.edu [pharm.ucsf.edu]
- 7. Signal Pathways Which Promote Invasion and Metastasis: Critical and Distinct Contributions of Extracellular Signal-Regulated Kinase and Ral-Specific Guanine Exchange Factor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G12 signaling through c-Jun NH2-terminal kinase promotes breast cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayo.edu [mayo.edu]
- To cite this document: BenchChem. [Transwell invasion assay with Hsdvhk-NH2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612407#transwell-invasion-assay-with-hsdvhk-nh2]

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